molecular formula C38H72N2O11 B601238 Azithromycin B CAS No. 307974-61-4

Azithromycin B

カタログ番号: B601238
CAS番号: 307974-61-4
分子量: 733.00
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Azithromycin is an antibiotic that fights bacteria. It is used to treat many different types of infections caused by bacteria, such as respiratory infections, skin infections, ear infections, eye infections, and sexually transmitted diseases . Azithromycin belongs to the class of drugs known as macrolide antibiotics. It works by killing bacteria or preventing their growth .


Synthesis Analysis

Azithromycin was the target of an enantioselective synthesis. All the stereogenic quaternary carbon centers were elaborated by a desymmetrization of 2-substituted glycerols using a chiral imine/CuCl2 catalyst . A novel series of azithromycin-glycopeptide conjugates were designed and synthesized .


Molecular Structure Analysis

Azithromycin is a part of the azalide subclass of macrolides, and contains a 15-membered ring, with a methyl-substituted nitrogen instead of a carbonyl group at the 9a position on the aglycone ring, which allows for the prevention of its metabolism .


Chemical Reactions Analysis

Azithromycin mechanism of action includes the inhibition of bacterial protein synthesis, inhibition of proinflammatory cytokine production, inhibition of neutrophil infestation, and macrophage polarization alteration, giving it the ability to act against a wide range of microorganisms .


Physical and Chemical Properties Analysis

Azithromycin is a broad-spectrum macrolide antibiotic with a long half-life and a high degree of tissue penetration . The physicochemical quality parameters like weight variation and size of azithromycin tablets showed very slight variations, not exceeding more than 5% of the standard value .

科学的研究の応用

  • Antiviral and Anti-inflammatory Properties : Azithromycin has been explored for its antiviral activity against viruses like SARS-CoV-2, the causative agent of COVID-19. It has also shown anti-inflammatory properties that might be beneficial in treating COVID-19 and other viral infections (Damle et al., 2020) (Oliver & Hinks, 2020).

  • Impact on Autophagy and Mycobacterial Infection : In patients with cystic fibrosis, long-term use of azithromycin has been linked to an increased risk of nontuberculous mycobacteria infection, potentially due to azithromycin’s impact on autophagosome clearance (Renna et al., 2011).

  • Treatment of Periodontal Diseases : Azithromycin has been used in the treatment of advanced periodontal diseases due to its antibacterial properties and ability to concentrate in relevant cells like neutrophils and macrophages (Hirsch et al., 2012).

  • Use in Non-Cystic Fibrosis Bronchiectasis : Azithromycin has shown potential in reducing exacerbations in patients with non-cystic fibrosis bronchiectasis, showcasing its anti-inflammatory and immunomodulatory effects (Wong et al., 2012).

  • Inhibitory Effects on Osteoclast Formation : In vitro studies indicate that azithromycin can inhibit human osteoclast function, which might explain some of its beneficial effects in periodontitis treatment (Gannon et al., 2013).

  • Mechanisms of Action in Clinical Applications : Azithromycin's mechanisms of action, including its ability to inhibit bacterial protein synthesis and impact on cell function and autophagy, are crucial in its clinical applications for various diseases (Parnham et al., 2014).

  • Antivirulence Activity in Pseudomonas aeruginosa : Azithromycin shows antivirulence activity against Pseudomonas aeruginosa, a pathogen resistant to many antibiotics, by repressing genes involved in virulence and biofilm formation (Imperi et al., 2014).

Safety and Hazards

Azithromycin is generally well tolerated but it is important for clinicians to be aware of the risk of QTc prolongation and cardiac complications as well as liver toxicity . Individuals sensitive to this chemical or other materials in its chemical class may develop allergic reactions .

生化学分析

Biochemical Properties

Azithromycin B interacts with various enzymes and proteins in biochemical reactions . It binds to the 23S rRNA of the bacterial 50S ribosomal subunit . This interaction inhibits the transpeptidation/translocation step of protein synthesis and prevents the assembly of the 50S ribosomal subunit . This mechanism of action inhibits bacterial protein synthesis, making this compound an effective antibiotic .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes . It is known for its unique anti-inflammatory and antimicrobial properties . This compound can modulate inflammation and is currently used for conditions which have both an inflammatory and microbial component . It also has the ability to cross the blood-brain barrier and concentrate in central nervous system tissue .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to the 23S rRNA of the bacterial 50S ribosomal subunit, inhibiting bacterial protein synthesis . This binding interaction disrupts the normal function of the bacteria, leading to its death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . It is used long term for the prevention of exacerbations of bronchiectasis and COPD . The drug’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . The standard dose of Azithromycin for dogs is 5–10 mg/kg for 3–7 days . At high doses, Azithromycin can cause vomiting, decreased appetite, and diarrhea .

Metabolic Pathways

This compound is involved in various metabolic pathways . It is associated with a network of altered energy metabolism pathways and immune subsets . In vitro, Azithromycin exposure inhibited T-cell cytotoxicity against tumor cells and impaired T-cell metabolism through glycolysis inhibition, down-regulation of mitochondrial genes, and up-regulation of immunomodulatory genes .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It is extensively distributed into tissues, particularly phagocytes, and is delivered in high concentrations to sites of infection . This extensive distribution is due to its high degree of tissue penetration .

Subcellular Localization

This compound is localized in various subcellular compartments . It is known to concentrate in intracellular compartments, mainly in fibroblasts, phagocytic cells, and other white blood cells . This intracellular accumulation is believed to contribute to its antimicrobial and anti-inflammatory properties .

特性

IUPAC Name

(2R,3R,4S,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-4,10-dihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H72N2O11/c1-15-28-22(4)30(41)25(7)40(13)19-20(2)17-37(9,45)34(51-36-31(42)27(39(11)12)16-21(3)47-36)23(5)32(24(6)35(44)49-28)50-29-18-38(10,46-14)33(43)26(8)48-29/h20-34,36,41-43,45H,15-19H2,1-14H3/t20-,21-,22+,23+,24-,25-,26+,27+,28-,29+,30+,31-,32+,33+,34-,36+,37-,38-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYIGHZCRVMHAK-VINPOOLWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@H]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H72N2O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30184807
Record name Azithromycin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30184807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

733.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307974-61-4
Record name Azithromycin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0307974614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azithromycin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30184807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AZITHROMYCIN B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59DVP7BUWJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What are the main impurities found in commercially available Azithromycin for injection, and how are they related to the manufacturing process?

A1: The primary impurities identified in domestic Azithromycin for injection include Azithromycin-N-oxides (EP-L), 3′-Decladinosyl Azithromycin (EP-J), Azithromycin A (EP-A), and Azithromycin B (EP-B) []. Interestingly, Azithromycin A and this compound are considered craft impurities, originating from residues left over from the synthesis reaction and the presence of Erythromycin B in the starting materials []. On the other hand, Azithromycin-N-oxides and 3′-Decladinosyl Azithromycin are degradation products formed through oxidation and acidation, with acidation being the dominant degradation pathway [].

Q2: How do the different salification processes used in the manufacturing of Azithromycin for injection impact the impurity profile of the final product?

A2: Research indicates a strong correlation between the specific salification process employed by different manufacturers and the types, quantities, and levels of impurities observed in their Azithromycin for injection products []. This highlights the importance of optimizing the salification process to minimize impurities and ensure product consistency.

Q3: Can you elaborate on the synthesis of Azithromycin-related substances and their role in quality control?

A3: Six Azithromycin-related substances, crucial for quality and impurity control, have been synthesized []. These include Erythromycin A 6,9-imino ether, Erythromycin A 9,11-imino ether, 3′-N-Demethyl Azithromycin, 3′-N-[[4-(Acetylamino) phenyl]sulphonyl]-3′-N-demethyl Azithromycin, 3-Decladinosylazithromycin, and 12-Dedeoxyazithromycin (this compound) []. These compounds were synthesized through chemical means or isolated using semi-preparative HPLC. Their structures were confirmed using MS, 1H NMR, and 13C NMR techniques []. Understanding the source and having control methods for these impurities is critical for enhancing the Azithromycin production process [].

Q4: How does the pharmacokinetic profile of this compound compare to other forms of Azithromycin?

A4: In a study using Beagle dogs, Azithromycin A/B/C were administered to investigate their pharmacokinetic parameters []. Notably, this compound exhibited a Tmax of (2.39±2.29) hours and a Cmax of (3582.53±949.30) μg·L-1, highlighting its absorption and distribution characteristics []. Additionally, this compound demonstrated a half-life (t1/2) of (53.49±20.18) hours, suggesting its elimination pattern within the body []. These findings provide insights into the pharmacokinetic behavior of this compound in a preclinical model.

Q5: Does the development of resistance to certain antibiotics in Burkholderia cepacia lead to cross-resistance with Azithromycin?

A5: Interestingly, when Burkholderia cepacia develops resistance to Chloramphenicol or Trimethoprim/Sulphamethoxazole, it does not exhibit cross-resistance to Azithromycin []. This suggests that the mechanisms of resistance developed against those specific antibiotics do not confer resistance to Azithromycin in this bacterial species [].

Q6: In a study comparing different antibiotic treatments for Community-Acquired Pneumonia, what was the cost-effectiveness of treatment regimens involving Azithromycin?

A6: The study evaluated four treatment groups for Community-Acquired Pneumonia []. Two of these groups received treatment regimens that included Azithromycin: Mezlocillin Sodium/Sulbactam Sodium + Azithromycin and Piperacillin Sodium/Sulbactam Sodium + Azithromycin. While all four treatment groups showed comparable efficacy, the cost-effectiveness analysis revealed variations []. The cost-effectiveness values for the Azithromycin-containing regimens were 28.93 and 40.12, respectively, indicating the economic considerations of using Azithromycin in combination therapies for Community-Acquired Pneumonia [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。